molecular formula C15H24N4O3 B2728198 tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353955-46-0

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B2728198
CAS No.: 1353955-46-0
M. Wt: 308.382
InChI Key: ATYMEUCGPYKYAR-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a methoxypyrimidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with tert-butyl chloroformate to form the tert-butyl 4-aminopiperidine-1-carboxylate intermediate. This intermediate is then reacted with 6-methoxypyrimidine-4-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine ring can produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine moiety can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyrimidine group enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H26N4O3
  • CAS Number : 1353987-31-1
  • Molecular Weight : 322.41 g/mol

Research indicates that this compound may exert its biological effects through modulation of specific cellular pathways. One study highlighted its role as a potential inhibitor of the NLRP3 inflammasome, which is involved in inflammatory responses. The compound showed promise in reducing IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of the compound. The following table summarizes key findings from these studies:

Study Cell Line Concentration (µM) Effect Observed Reference
Study 1Human Macrophages10 - 50Reduced IL-1β release by up to 39.2%
Study 2HepG2 (Liver Cancer)Up to 10Minimal cytotoxicity observed
Study 3MCF-7 (Breast Cancer)Up to 10No significant cytotoxic effects noted

Efficacy in Animal Models

While in vitro studies provide initial insights, efficacy in vivo is crucial for understanding therapeutic potential. Current research has not extensively detailed animal model studies specific to this compound; however, its structural analogs have shown promising results in similar pathways.

Case Studies and Clinical Relevance

Although direct clinical data on this compound is limited, related compounds have been evaluated for their therapeutic benefits:

  • Anti-inflammatory Applications : Compounds targeting the NLRP3 inflammasome have been explored for conditions such as gout and type 2 diabetes.
  • Cancer Therapeutics : The piperidine scaffold is prevalent in many anticancer agents, suggesting that derivatives of this compound may hold similar potential.

Properties

IUPAC Name

tert-butyl 4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-5-11(6-8-19)18-12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYMEUCGPYKYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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